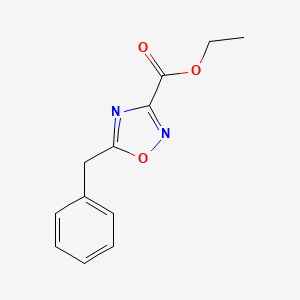

Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate

描述

属性

IUPAC Name |

ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12(15)11-13-10(17-14-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEFZMMFDOQYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent mixture of ethanol and water under reflux conditions for several hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

Ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate has been explored for its potential as an antimicrobial agent. Research indicates that derivatives of oxadiazoles exhibit activity against a range of bacterial and fungal pathogens. The presence of the benzyl group enhances its lipophilicity, potentially improving membrane permeability and bioactivity against microbial targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. This compound has been shown to induce apoptosis in cancer cell lines. For instance, derivatives synthesized from this compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics .

Neuroprotective Effects

The compound's structure allows it to interact with neuroprotective pathways. Some studies suggest that oxadiazole derivatives can serve as neuroprotectants, potentially offering therapeutic avenues for neurodegenerative diseases .

Biological Studies

Biological Evaluation

The biological evaluation of this compound has revealed its effectiveness in inhibiting specific enzyme activities linked to disease processes. For example, it may inhibit enzymes involved in inflammation and cancer progression .

Mechanism of Action

The mechanism through which this compound exerts its biological effects is believed to involve the interaction with various molecular targets such as enzymes and receptors. The oxadiazole ring plays a crucial role in these interactions, leading to modulation of biological pathways.

Material Science

Development of Functional Materials

In material science, this compound can be utilized to develop new materials with specific properties such as fluorescence or conductivity. Its ability to form stable complexes with metal ions positions it as a candidate for applications in sensors and electronic devices .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against bacterial and fungal pathogens |

| Anticancer agents | Induces apoptosis in several cancer cell lines | |

| Neuroprotective agents | Potential therapeutic avenues for neurodegenerative diseases | |

| Biological Studies | Enzyme inhibition | Modulates pathways linked to inflammation and cancer |

| Material Science | Development of functional materials | Useful in sensors and electronic devices |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study by Maftei et al. (2020) evaluated a series of substituted oxadiazoles derived from this compound against multiple cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity with IC50 values ranging from 13.6 µM to 48.37 µM .

Case Study 2: Antimicrobial Efficacy

Research conducted on derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the benzyl substituent in increasing antimicrobial potency .

作用机制

The mechanism of action of Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Key Observations :

- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., phenyl, benzyl) often result in lower yields due to steric hindrance during cyclization . In contrast, aliphatic groups like chloromethyl or vinyl allow higher yields, likely due to better solubility and reactivity .

- Synthetic Routes : The amidoxime route is common for aryl-substituted derivatives, while halogenation or alkylation is preferred for aliphatic analogs .

Physicochemical and Reactivity Profiles

Key Observations :

- Benzyl vs. Phenyl : The benzyl group adds a methylene spacer, enhancing flexibility compared to the rigid phenyl group in NV930. This could improve binding in biological targets .

- Chloromethyl Derivative : The chloromethyl group enables further functionalization (e.g., nucleophilic substitution), making it a versatile intermediate .

Key Observations :

- Benzyl-substituted oxadiazoles are expected to have moderate hazards (similar to tert-Boc derivatives) due to ester and aromatic functionalities.

生物活性

Ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Overview of Oxadiazole Compounds

Oxadiazoles are heterocyclic compounds characterized by the presence of nitrogen and oxygen atoms in their ring structure. The 1,2,4-oxadiazole derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This compound is one such derivative that exhibits promising biological activities.

2. Synthesis of this compound

The synthesis of this compound typically involves a cyclization reaction between benzyl hydrazine and ethyl acetoacetate in the presence of an appropriate catalyst. This reaction leads to the formation of the oxadiazole ring structure. The purity and identity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

3.1 Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway |

| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest and apoptosis |

| MCF-7 (Breast Cancer) | 0.75 | Inhibition of Bcl-2 expression |

These findings suggest that the compound may act by inducing apoptosis and inhibiting key survival pathways in cancer cells .

3.2 Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

3.3 Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of this compound in models of neurodegenerative diseases:

| Activity | Effect |

|---|---|

| Acetylcholinesterase Inhibition | IC50 = 5.07 µM; potential treatment for Alzheimer's disease |

The compound's ability to inhibit acetylcholinesterase suggests it may enhance cholinergic neurotransmission and offer therapeutic benefits in Alzheimer's disease .

Case Study 1: Anticancer Efficacy in Mice Models

In a study involving xenograft models of human breast cancer, mice treated with this compound exhibited a significant reduction in tumor size compared to controls. The treatment resulted in an approximate 40% reduction in tumor volume over four weeks.

Case Study 2: Neuroprotective Assessment

In a neurotoxicity model using SH-SY5Y neuronal cells exposed to oxidative stressors, treatment with this compound significantly reduced cell death and improved cell viability by approximately 30% compared to untreated controls.

5. Conclusion and Future Directions

This compound demonstrates significant biological activity across various domains including anticancer and antimicrobial properties as well as neuroprotection. Future research should focus on elucidating its precise mechanisms of action and exploring its potential as a lead compound for drug development in oncology and neurology.

The ongoing exploration into the structure–activity relationship (SAR) of oxadiazole derivatives may lead to more potent analogs with enhanced efficacy and safety profiles for therapeutic applications.

常见问题

Q. How can computational methods predict the compound’s toxicity profile?

- Methodology : Use QSAR models (e.g., Toxtree, ADMET Predictor™) to estimate acute oral toxicity (LD) and respiratory irritation potential. Molecular docking identifies interactions with cytochrome P450 enzymes, predicting metabolic pathways. Experimental validation via zebrafish embryo assays confirms in silico predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。